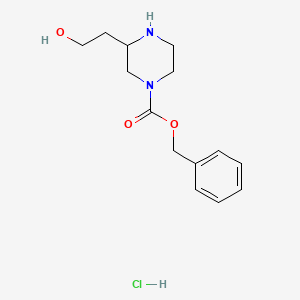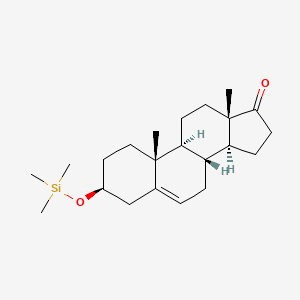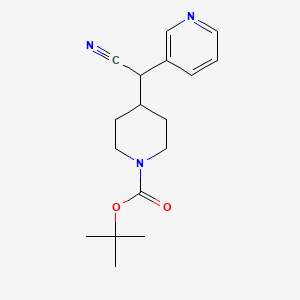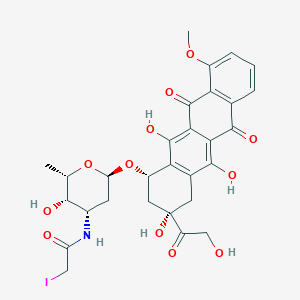![molecular formula C12H12N2O B11829935 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime typically involves the reaction of 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one: The parent compound without the oxime group.
Cyclopenta[b]indol-1(2H)-one oxime: A similar compound without the methyl group.
Uniqueness
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime is unique due to the presence of both the methyl group and the oxime functional group. This combination can lead to distinct chemical reactivity and biological activity compared to similar compounds. The methyl group can influence the compound’s lipophilicity and steric properties, while the oxime group provides a site for further chemical modifications or interactions with biological targets.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(NZ)-N-(4-methyl-2,3-dihydrocyclopenta[b]indol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)12-9(13-15)6-7-11(12)14/h2-5,15H,6-7H2,1H3/b13-9- |
Clave InChI |
BCSWFTJJDOFVGP-LCYFTJDESA-N |
SMILES isomérico |
CN1C2=C(/C(=N\O)/CC2)C3=CC=CC=C31 |
SMILES canónico |
CN1C2=C(C(=NO)CC2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)

![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)

![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)



![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)


![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)

